β-Adrenoceptor Antagonist Potency
(S)-(-)-Propranolol hydrochloride demonstrates a >100-fold higher affinity for β-adrenergic receptors compared to its (R)-(+)-counterpart. In normal subjects, the S(–)-enantiomer is approximately 100 times as potent as the R(+)-enantiomer in blocking beta adrenergic receptors [1]. A direct in vitro study quantifying the antagonism of isoprenaline's inotropic and chronotropic responses found that (+)-propranolol possessed less than one-hundredth the potency of (-)-propranolol [2].
| Evidence Dimension | Relative Potency for β-Adrenoceptor Antagonism |
|---|---|
| Target Compound Data | Relative Potency = 100 (baseline for activity) |
| Comparator Or Baseline | (R)-(+)-Propranolol: Relative Potency = <1 |
| Quantified Difference | >100-fold greater potency for (S)-(-)-Propranolol |
| Conditions | Human subjects (FDA data) and isolated tissue (rat left atria) in vitro |
Why This Matters
This >100-fold difference in potency means that any assay using the racemate is effectively measuring a 50-fold dilution of the active component, necessitating the use of pure (S)-(-)-propranolol for accurate dose-response studies.
- [1] Physicians Total Care, Inc. Propranolol Hydrochloride FDA Package Insert. 2013. View Source
- [2] Barrett AM, Cullum VA. The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias. Br J Pharmacol. 1968;34(1):43-55. PMID: 19108278. View Source
